8-Hydroxyloxapine

Description

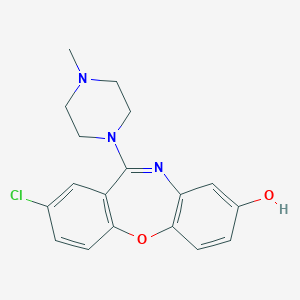

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-4-16(14)24-17-5-3-13(23)11-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJRIWXLPIYFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210387 | |

| Record name | 8-Hydroxyloxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61443-77-4 | |

| Record name | 8-Hydroxyloxapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxyloxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYLOXAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q6HMM3XRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

8-Hydroxyloxapine chemical structure and properties

An In-Depth Technical Guide to 8-Hydroxyloxapine: Structure, Properties, and Analytical Considerations

Introduction

This compound is a principal active metabolite of loxapine, a dibenzoxazepine antipsychotic agent used in the management of schizophrenia.[1][2] While loxapine itself exerts its therapeutic effects through a complex interaction with various neurotransmitter receptors, its extensive metabolism in the liver gives rise to several derivatives, including 7-hydroxyloxapine and this compound, which contribute to its overall pharmacological profile.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, metabolic formation, pharmacological activity, and the analytical methodologies essential for its quantification in biological matrices. Understanding the characteristics of this major metabolite is critical for researchers, clinicians, and drug development professionals seeking to optimize loxapine therapy and elucidate its complete mechanism of action.

Chemical Identity and Physicochemical Properties

This compound is structurally similar to the parent compound, loxapine, with the addition of a hydroxyl group at the 8th position of the dibenzoxazepine ring. This modification significantly alters its physicochemical properties and pharmacological activity.

Chemical Structure:

The chemical structure of this compound is formally known as 2-Chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][3][5]oxazepin-8-ol.[5]

| Property | Value | Source |

| IUPAC Name | 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][3][5]benzoxepin-3-ol | [6] |

| Molecular Formula | C₁₈H₁₈ClN₃O₂ | [6] |

| Molecular Weight | 343.81 g/mol | [5][6] |

| CAS Number | 61443-77-4 | [5][6] |

| SMILES | CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl | [5] |

| Appearance | Solid | [7] |

| Solubility | Soluble in DMSO | [7] |

| Storage | 2°C - 8°C, in a well-closed container | [5] |

Metabolism and Pharmacokinetics

Loxapine undergoes rapid and extensive first-pass metabolism in the liver, primarily through aromatic hydroxylation, N-demethylation, and N-oxidation.[1][4] The formation of this compound is a key metabolic pathway.

Metabolic Pathway

The hydroxylation of loxapine to this compound is predominantly catalyzed by the cytochrome P450 (CYP) enzyme CYP1A2 .[3][7][8] This is distinct from the formation of its isomer, 7-hydroxyloxapine, which involves multiple CYP enzymes, including CYP3A4 and CYP2D6.[3] Loxapine is also demethylated to form amoxapine, another active compound.[2][3] These metabolites can be further metabolized, for instance, through N-oxidation or subsequent hydroxylation.[1] The resulting metabolites are primarily excreted in the urine as glucuronide conjugates.[3][4]

At steady-state following oral administration of loxapine, this compound is the most abundant metabolite in the blood, with concentrations exceeding that of the parent drug. The relative amounts in circulation are typically: this compound > 8-hydroxyamoxapine > loxapine.[2]

Caption: Metabolic pathways of Loxapine.

Pharmacology and Mechanism of Action

The pharmacological profile of this compound differs significantly from that of its parent drug, loxapine, and its isomeric metabolite, 7-hydroxyloxapine. This distinction is crucial for understanding its contribution to loxapine's overall clinical effects.

Receptor Binding Profile

While loxapine is a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, this compound is considered to have no significant pharmacological activity at the D2 receptor.[3][9] This is a defining characteristic, as the antipsychotic efficacy of many neuroleptics is mediated through D2 receptor blockade.[3] In contrast, the minor metabolite 7-hydroxyloxapine binds to D2 receptors with high affinity.[3]

Some studies suggest that this compound may have other activities. For instance, it has been shown to inhibit the uptake of serotonin ([¹⁴C]5-HT) in human platelets in vitro with an IC₅₀ value of 2 μM.[7] However, compared to loxapine, it has a relatively low affinity for both dopamine and serotonin receptors overall.[7][10]

| Compound | D₂ Receptor Affinity | 5-HT₂A Receptor Affinity | Primary Metabolic Enzyme | Clinical Significance |

| Loxapine | High | High | CYP1A2, CYP3A4, CYP2D6 | Parent antipsychotic drug[3][11] |

| 7-Hydroxyloxapine | High | Not specified | CYP3A4, CYP2D6 | Active metabolite, contributes to D₂ blockade[3][12] |

| This compound | None / Very Low | Low | CYP1A2 | Major, but largely inactive, metabolite[3][7][12] |

This table highlights the functional divergence of loxapine's primary metabolites. The high circulating levels of the relatively inactive this compound, coupled with the potent but less abundant 7-hydroxyloxapine, create a complex pharmacokinetic-pharmacodynamic relationship that influences patient response and side effects.

Analytical Methodologies

Accurate quantification of this compound in biological fluids is essential for pharmacokinetic studies, clinical trials, and therapeutic drug monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[13][14]

Protocol: Quantification of this compound in Human Plasma via LC-MS/MS

This protocol is a representative workflow based on validated methods described in the literature.[13][14][15] It is designed to simultaneously quantify loxapine and its major metabolites.

Objective: To determine the concentration of this compound, loxapine, and other key metabolites in human plasma.

Materials:

-

Human plasma (K₂EDTA)

-

This compound certified reference standard

-

Internal standard (e.g., a deuterated analog)

-

Methanol, Acetonitrile (HPLC grade)

-

Formic acid

-

Micro-elution solid-phase extraction (SPE) plate or cation-exchange SPE cartridges

-

LC-MS/MS system with a turbo-ionspray interface

Methodology:

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Pre-treatment: Thaw 100 µL of plasma sample. Add the internal standard solution and vortex briefly.

-

Conditioning: Condition the SPE plate wells with methanol followed by water. This step activates the sorbent for optimal binding.

-

Loading: Load the pre-treated plasma sample onto the SPE plate. The analytes will bind to the sorbent while unretained matrix components pass through.

-

Washing: Wash the wells with a weak organic solvent (e.g., 5% methanol in water) to remove residual impurities without eluting the analytes.

-

Elution: Elute the analytes from the sorbent using a small volume of an appropriate elution solvent (e.g., methanol with formic acid).

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a reversed-phase C18 column. Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The gradient is optimized to achieve chromatographic separation of this compound from its isomers (e.g., 7-hydroxyloxapine) and other metabolites.[13]

-

Mass Spectrometry: Analyze the column effluent using a tandem mass spectrometer operating in positive ionization mode.

-

Detection: Use Selected Reaction Monitoring (SRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard. This highly selective detection method ensures accurate quantification even in a complex biological matrix.

-

-

Quantification:

-

Construct a calibration curve by analyzing plasma samples spiked with known concentrations of this compound (e.g., 0.0500 to 50.0 ng/mL).[13]

-

Use a 1/x² weighted linear regression analysis to plot the peak area ratio (analyte/internal standard) against the nominal concentration.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for LC-MS/MS analysis of this compound.

Clinical Significance and Research Applications

The study of this compound is integral to the clinical pharmacology of loxapine for several reasons:

-

Therapeutic Drug Monitoring (TDM): Monitoring the levels of both loxapine and its major metabolites, including this compound, provides a more complete picture of drug exposure.[16] This can help clinicians optimize dosing, ensure patient compliance, and manage inter-individual variability in metabolism.[16]

-

Pharmacogenetic Insights: Since this compound formation is primarily dependent on CYP1A2, its plasma concentration relative to loxapine can serve as a phenotypic marker for CYP1A2 activity. Variations in the gene for this enzyme can lead to significant differences in drug metabolism and patient outcomes.

-

Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP1A2 can alter the metabolic ratio of loxapine to this compound, potentially affecting both efficacy and safety. Understanding this pathway is crucial for predicting and managing such interactions.

-

Reference Standard: Purified this compound serves as an essential reference standard for the development and validation of bioanalytical methods.[17][]

Conclusion

This compound is the most abundant metabolite of loxapine found in systemic circulation. Despite its high concentrations, it is considered pharmacologically inactive at the dopamine D2 receptor, the primary target for the antipsychotic action of many neuroleptics. Its formation via CYP1A2 and its distinct pharmacological profile compared to loxapine and 7-hydroxyloxapine underscore the complexity of loxapine's in vivo activity. A thorough understanding of its chemical properties, metabolic fate, and analytical determination is paramount for advancing research in schizophrenia treatment, optimizing therapeutic drug monitoring, and ensuring the safe and effective use of loxapine in clinical practice.

References

-

Chakraborty, A., & Deka, S. (2015). Revisiting loxapine: a systematic review. PMC. [Link]

-

Drugs.com. (2024). Loxapine Monograph for Professionals. [Link]

-

Wikipedia. (n.d.). Loxapine. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 43655. [Link]

-

ResearchGate. (2015). Characterization of Loxapine Human Metabolism. [Link]

-

Meng, M., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Chromatography B, 1046, 134-142. [Link]

-

Zimmer, J. S., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(12), 1989-2000. [Link]

-

ResearchGate. (n.d.). Concurrent High-Performance Liquid Chromatographic Measurement of Loxapine and Amoxapine and of Their Hydroxylated Metabolites in Plasma. [Link]

-

Wong, Y. C., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 58, 83-93. [Link]

-

National Center for Biotechnology Information. (n.d.). Loxapine. PubChem Compound Summary for CID 3964. [Link]

-

Belzeaux, R., et al. (2017). The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? International Journal of Neuropsychopharmacology, 21(3), 216-223. [Link]

-

Semantic Scholar. (n.d.). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. [Link]

-

Chromato Scientific. (n.d.). 8-Hydroxy Loxapine. [Link]

-

PULSE CLINIC. (n.d.). Loxapine (Loxitane) and this compound. [Link]

-

Singh, A. N., et al. (1996). A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes. Journal of Psychiatry & Neuroscience, 21(1), 29-35. [Link]

-

Venkatasai Life Sciences. (n.d.). 8-Hydroxy Loxapine. [Link]

-

Midha, K. K., et al. (1993). The role of metabolites in a bioequivalence study 1: loxapine, 7-hydroxyloxapine and this compound. International Journal of Clinical Pharmacology, Therapy and Toxicology, 31(4), 177-183. [Link]

Sources

- 1. Loxapine Monograph for Professionals - Drugs.com [drugs.com]

- 2. Loxapine - Wikipedia [en.wikipedia.org]

- 3. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. This compound | C18H18ClN3O2 | CID 43655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of metabolites in a bioequivalence study 1: loxapine, 7-hydroxyloxapine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Loxapine (Loxitane) and this compound | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]

- 17. scbt.com [scbt.com]

An In-Depth Technical Guide to the In Vitro Metabolism of Loxapine to 8-Hydroxyloxapine

This guide provides a comprehensive technical overview of the in vitro methodologies used to study and characterize the metabolic conversion of the antipsychotic agent loxapine to its major metabolite, 8-hydroxyloxapine. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical pathways, experimental design, analytical quantification, and data interpretation, grounding each step in established scientific principles.

Introduction: Loxapine and the Imperative of Metabolic Profiling

Loxapine is a dibenzoxazepine-class antipsychotic medication primarily used in the treatment of schizophrenia.[1][2][3] Structurally similar to clozapine, it exerts its therapeutic effects through a complex mechanism involving the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] Like most xenobiotics, loxapine undergoes extensive hepatic metabolism upon administration, which significantly influences its bioavailability, efficacy, and potential for drug-drug interactions.[3][4]

The metabolic fate of loxapine is complex, yielding several key metabolites, including 7-hydroxyloxapine, N-desmethylloxapine (amoxapine), loxapine N-oxide, and, most prominently, this compound.[5][6][7] Understanding the formation of these metabolites is critical. The process is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, a critical component of Phase I drug metabolism.[8][9] Characterizing these pathways in vitro provides essential data for predicting in vivo pharmacokinetics and identifying potential liabilities early in the drug development process.

This guide focuses specifically on the formation of this compound, a major metabolic route. We will explore the enzymatic machinery responsible, present a robust protocol for its characterization using human liver microsomes, and detail the analytical techniques required for precise quantification.

The Biochemical Machinery: CYP1A2-Mediated 8-Hydroxylation

The conversion of loxapine to this compound is an aromatic hydroxylation reaction. Extensive in vitro research, utilizing a combination of cDNA-expressed enzymes, correlation analysis with phenotyped human liver samples, and selective chemical inhibitors, has definitively identified Cytochrome P450 1A2 (CYP1A2) as the principal enzyme responsible for this specific transformation.[10][5][7][11][12]

While other CYP isoforms contribute to loxapine's overall metabolism—such as CYP2D6 forming 7-hydroxyloxapine and CYP3A4 generating N-desmethyloxapine—the 8-hydroxylation pathway is predominantly a function of CYP1A2.[5][7][12]

Causality Behind Enzyme Specificity:

The specificity of CYP1A2 for the 8-position on the loxapine molecule is dictated by the precise geometry and electronic properties of the enzyme's active site, which preferentially accommodates the substrate in an orientation that exposes this position to the heme iron's oxidative power.

Clinical Relevance of CYP1A2:

CYP1A2 is a highly important enzyme in clinical pharmacology, responsible for the metabolism of numerous drugs, including caffeine, theophylline, and other antipsychotics like clozapine and olanzapine.[13][14][15] Its activity is notably inducible by polycyclic aromatic hydrocarbons found in tobacco smoke.[11] This is a critical consideration, as smokers may exhibit increased clearance of loxapine via this pathway, potentially requiring dose adjustments to achieve therapeutic efficacy.[11][16]

Metabolic Pathway Diagram

Caption: Phase I metabolic pathways of loxapine.

The Experimental Model: Human Liver Microsomes (HLMs)

To study Phase I metabolic reactions in vitro, the choice of experimental system is paramount. Human Liver Microsomes (HLMs) are the gold standard and the most frequently utilized model for such investigations.[17][18]

Why HLMs are the Preferred System:

-

Enzymatic Richness: HLMs are vesicles formed from the endoplasmic reticulum of hepatocytes, prepared by ultracentrifugation of a liver homogenate.[18] This subcellular fraction contains a high concentration of key drug-metabolizing enzymes, most notably the Cytochrome P450 superfamily and UDP-glucuronosyltransferases (UGTs).[18]

-

Cost-Effectiveness and Throughput: Compared to more complex systems like primary hepatocytes, HLMs are relatively inexpensive, easy to prepare and store, and highly amenable to high-throughput screening formats common in early drug discovery.[17]

-

Mechanistic Clarity: HLMs allow for the study of Phase I (and with cofactor supplementation, Phase II) metabolism in a simplified system, free from the complexities of cellular uptake and efflux transporters, which facilitates clear mechanistic interpretation.

For confirmatory studies, especially when identifying the specific contribution of a single enzyme, recombinant cDNA-expressed enzymes (e.g., baculovirus-expressed CYP1A2) are invaluable tools.[5][12]

Detailed Protocol: A Self-Validating In Vitro Metabolism Assay

This protocol describes a robust, self-validating system for quantifying the formation of this compound from loxapine using pooled HLMs. The inclusion of specific controls ensures the trustworthiness of the generated data.

Experimental Workflow Diagram

Caption: Workflow for in vitro loxapine metabolism assay.

Step 1: Reagent Preparation

-

Phosphate Buffer (100 mM, pH 7.4): Prepare a standard potassium phosphate buffer. This maintains the physiological pH required for optimal enzyme activity.

-

Loxapine Stock Solution (10 mM): Dissolve loxapine succinate in a suitable solvent like DMSO. Subsequent dilutions into the final incubation mixture should ensure the final solvent concentration is low (e.g., <0.2% DMSO) to prevent enzyme inhibition.[17]

-

Pooled HLM Suspension (20 mg/mL): On the day of the experiment, thaw a vial of commercially available pooled human liver microsomes (from at least 10 donors to average out individual variability) on ice. Dilute to a working concentration of 1 mg/mL with 100 mM phosphate buffer. Keep on ice at all times.

-

NADPH Regenerating System (NRS) Solution: Prepare a solution containing β-Nicotinamide adenine dinucleotide phosphate (NADP+), glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) in phosphate buffer.

-

Causality: CYP450 enzymes require NADPH as a cofactor to provide reducing equivalents for the monooxygenation reaction. A regenerating system is used instead of simply adding NADPH because it maintains a constant concentration of the cofactor throughout the incubation period, preventing its depletion and ensuring linear reaction kinetics.

-

Step 2: Incubation Procedure

Assay conditions should be optimized, but typical parameters are provided.

-

Master Mix Preparation: In a microcentrifuge tube, prepare a master mix containing the HLM suspension (final concentration 0.5 mg/mL) and phosphate buffer.

-

Control Setup: Prepare parallel incubations for each time point:

-

Test Reaction: HLM + Loxapine + NRS

-

Negative Control (-NRS): HLM + Loxapine (without NRS). This control validates that metabolite formation is cofactor-dependent and not a result of chemical degradation.[19]

-

Negative Control (-HLM): Loxapine + NRS (without HLM). This control checks for non-enzymatic degradation.

-

-

Pre-Incubation: Add the loxapine working solution (final concentration typically 1-10 µM) to all tubes except the "-HLM" controls. Pre-incubate the mixture for 5 minutes in a 37°C water bath to bring all components to the optimal reaction temperature.[19]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the NRS solution to the "Test Reaction" and "-HLM" tubes. For the "-NRS" control, add an equal volume of buffer.

-

Timed Incubation: Incubate the reactions at 37°C. At designated time points (e.g., 0, 5, 10, 15, 30 minutes), proceed to the termination step.

Step 3: Reaction Termination and Sample Processing

-

Quenching: At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of loxapine or this compound).

-

Causality: The cold organic solvent serves two purposes: it instantly denatures the microsomal enzymes, halting all metabolic activity, and it precipitates the proteins from the solution. The internal standard is crucial for accurate quantification, correcting for variations in sample processing and instrument response.

-

-

Protein Precipitation: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the parent drug and its metabolites, to a new set of tubes or a 96-well plate for analysis.

Analytical Quantification: The Power of LC-MS/MS

The simultaneous quantification of loxapine and its metabolites, particularly the structural isomers 7- and this compound, requires a highly sensitive and selective analytical technique. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for this application.[10][20][21]

Why LC-MS/MS is Essential:

-

Selectivity: It can differentiate between loxapine and its metabolites based on both their retention time on the chromatography column and their unique mass-to-charge (m/z) ratios. This is critical for resolving the 7- and 8-hydroxy isomers, which have identical masses.[20]

-

Sensitivity: LC-MS/MS provides the low limits of quantification (LLOQ) necessary to detect small amounts of metabolite formed, often in the low ng/mL range.[20]

-

Robustness: The use of Selected Reaction Monitoring (SRM) mode, where a specific precursor ion is fragmented to produce a characteristic product ion, provides an exceptionally high degree of confidence in the identity and quantity of the analyte being measured.[20]

A typical method involves reversed-phase chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in positive ionization mode.[20]

Data Presentation and Interpretation

The data obtained from the LC-MS/MS analysis allows for the construction of a metabolite formation profile over time. The results should be summarized in a clear, tabular format.

Table 1: Illustrative Data for this compound Formation

| Incubation Time (min) | This compound Concentration (pmol/mg protein) |

| 0 | < LLOQ |

| 5 | 75.2 |

| 10 | 148.5 |

| 15 | 220.1 |

| 30 | 435.8 |

| (Note: Data are for illustrative purposes only to demonstrate a typical experimental outcome.) |

From this data, the initial rate of metabolite formation can be calculated from the linear portion of the concentration-time curve. By running the experiment at multiple substrate concentrations, key enzyme kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) can be determined using non-linear regression analysis, providing a complete characterization of the metabolic pathway.

Conclusion: Integrating In Vitro Data into Drug Development

The in vitro study of loxapine's metabolism to this compound is a cornerstone of its preclinical characterization. By employing a robust experimental system centered on human liver microsomes and leveraging the analytical power of LC-MS/MS, researchers can definitively identify CYP1A2 as the key enzyme in this pathway.

This knowledge is not merely academic; it provides a mechanistic basis for understanding loxapine's pharmacokinetic profile, predicting potential drug-drug interactions with CYP1A2 inhibitors or inducers, and anticipating sources of inter-individual variability, such as smoking status.[11][14] Ultimately, these well-designed in vitro studies provide critical, actionable data that informs clinical trial design and ensures the safer, more effective use of loxapine in treating psychiatric disorders.[17][20]

References

-

Krishna, D. R., & Klotz, U. (1994). In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine. Journal of Pharmacy and Pharmacology, 46(10), 840-844. [Link]

-

Huie, K., et al. (2015). Characterization of Loxapine Human Metabolism. Poster presented at a scientific conference. [Link]

-

Meng, M., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Chromatography B, 1046, 134-142. [Link]

-

Zimmer, J. S., et al. (2011). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 3(1), 51-61. [Link]

-

Drugs.com. (2024). Loxapine Monograph for Professionals. Drugs.com. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Loxapine? Patsnap Synapse. [Link]

-

Bel-Kaid, M., et al. (2003). Interspecies variability and drug interactions of loxapine metabolism in liver microsomes. European Journal of Drug Metabolism and Pharmacokinetics, 28(4), 295-300. [Link]

-

U.S. Food and Drug Administration. (2009). Pharmacology Review(s) for Adasuve (loxapine). Accessdata.fda.gov. [Link]

-

Spyker, D. A., et al. (2016). Effect of Smoking on the Pharmacokinetics of Inhaled Loxapine. Journal of Clinical Pharmacology, 56(6), 757-764. [Link]

-

ResearchGate. (n.d.). In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine. ResearchGate. [Link]

-

Wikipedia. (n.d.). Loxapine. Wikipedia. [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. [Link]

-

Hovington, C., et al. (2018). In Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? International Journal of Neuropsychopharmacology, 21(2), 149-159. [Link]

-

Kumar, S., & Doss, A. (2018). In vitro test methods for metabolite identification: A review. Journal of Applied Pharmaceutical Science, 8(1), 146-154. [Link]

-

Ghotbi, R., et al. (2007). CYP1A2 expression rather than genotype is associated with olanzapine concentration in psychiatric patients. International Journal of Neuropsychopharmacology, 10(5), 649-657. [Link]

-

Preskorn, S. H. (1997). Cytochrome P450 Enzymes and Psychopharmacology. ACNP. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Loxapine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

-

Ayano, G. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 1A2 Enzyme and Relevant Drug Interactions: Review of Articles. Austin Journal of Pharmacology and Therapeutics, 4(2), 1085. [Link]

-

Horn, J. R., & Hansten, P. D. (2007). Get to Know an Enzyme: CYP1A2. Pharmacy Times. [Link]

-

Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician, 76(3), 391-396. [Link]

-

Taylor & Francis Online. (n.d.). CYP1A2 – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. Loxapine - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Loxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Loxapine? [synapse.patsnap.com]

- 5. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. acnp.org [acnp.org]

- 9. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Smoking on the Pharmacokinetics of Inhaled Loxapine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. austinpublishinggroup.com [austinpublishinggroup.com]

- 14. pharmacytimes.com [pharmacytimes.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. CYP1A2 expression rather than genotype is associated with olanzapine concentration in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. mttlab.eu [mttlab.eu]

- 20. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of 8-Hydroxyloxapine

Introduction: Unveiling the Primary Metabolite

8-Hydroxyloxapine is the principal and pharmacologically active metabolite of loxapine, a dibenzoxazepine antipsychotic agent utilized in the management of schizophrenia.[1][2] Formed through hepatic metabolism, this compound circulates in human plasma at concentrations often exceeding those of the parent drug, particularly following oral administration.[3][4] Its distinct pharmacological profile, characterized by attenuated dopamine receptor blockade and significant serotonin reuptake inhibition, critically modulates the overall therapeutic and adverse effect profile of loxapine.[5] This guide provides a comprehensive technical overview of this compound's formation, receptor interaction, pharmacokinetic properties, and clinical significance for researchers and drug development professionals.

Metabolic Pathway: The Journey from Loxapine

The biotransformation of loxapine is a complex process yielding several metabolites, with this compound being a major product of Phase I metabolism.[6] Understanding this pathway is fundamental to interpreting the compound's in vivo activity.

Core Mechanism: Cytochrome P450-Mediated Hydroxylation The formation of this compound from loxapine is primarily catalyzed by the cytochrome P450 isoform CYP1A2 through aromatic hydroxylation.[5][6][7] Other enzymes, including CYP2D6, are involved in forming the 7-hydroxyloxapine isomer.[4][6]

This metabolic step is clinically significant as CYP1A2 activity is inducible by factors such as smoking, which can alter the pharmacokinetic profile of loxapine and the ratio of parent drug to its 8-hydroxy metabolite.[7]

Pharmacodynamics: A Dual-Action Profile

The pharmacological activity of this compound diverges significantly from its parent compound. While loxapine's antipsychotic effects are primarily attributed to potent dopamine D2 and serotonin 5-HT2A receptor antagonism, this compound exhibits a more nuanced mechanism of action.[5][6][8]

Receptor Binding Affinity

This compound displays a markedly lower affinity for key dopamine and serotonin receptors implicated in antipsychotic activity when compared directly to loxapine.[5] This attenuated binding is a cornerstone of its pharmacological identity, suggesting a reduced contribution to the direct antipsychotic and extrapyramidal effects of loxapine therapy.

| Compound | D₂ Receptor (Kᵢ, nM) | 5-HT₂ₐ Receptor (Kᵢ, nM) | α₁ₐ-Adrenergic (Kᵢ, nM) | H₁ Receptor (Kᵢ, nM) |

| Loxapine | 12 | 7.7 | 31 | 7 |

| This compound | Relatively Low Affinity | Relatively Low Affinity | Data Not Widely Reported | Data Not Widely Reported |

| Table 1: Comparative receptor binding affinities (Ki) of Loxapine and this compound. Loxapine data sourced from Cayman Chemical.[5] The profile of this compound is characterized by its comparatively low affinity for these primary antipsychotic targets. |

Functional Activity: Serotonin Reuptake Inhibition

Despite its weak affinity as a receptor antagonist, this compound is an active inhibitor of serotonin reuptake.[5] In vitro studies using human platelets have demonstrated that this compound inhibits the uptake of radiolabeled serotonin ([¹⁴C]5-HT) with an IC₅₀ value of 2 µM.[5]

This activity is significant, as it imparts an antidepressant-like pharmacological action, akin to selective serotonin reuptake inhibitors (SSRIs). This mechanism is distinct from the receptor-blocking action of typical and atypical antipsychotics and likely contributes to loxapine's efficacy in managing affective symptoms in patients with schizophrenia. The related metabolite, 8-hydroxyamoxapine, is also recognized as a potent serotonin-norepinephrine reuptake inhibitor (SNRI), further supporting the role of this metabolic pathway in modulating monoamine transporter function.[9][10]

Protocol 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Quantification

Objective: To accurately quantify concentrations of this compound in human plasma samples.

Methodology:

-

Sample Preparation: To a 100 µL plasma sample, add an internal standard (e.g., a deuterated analog of the analyte).

-

Extraction: Perform a protein precipitation or solid-phase extraction (SPE) to remove interfering matrix components and isolate the analytes. [11]A micro-elution SPE is often preferred for its efficiency and small sample volume requirement. [11]3. Chromatographic Separation: Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) to separate this compound from loxapine and other metabolites.

-

Mass Spectrometric Detection: Interface the HPLC eluent with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Analysis: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity.

-

Quantification: Construct a calibration curve by analyzing standards of known concentrations. Quantify the this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

The pharmacological profile of this compound is one of nuanced duality. While it is considered relatively inactive at the primary dopamine and serotonin receptors targeted by traditional antipsychotics, its role as a potent serotonin reuptake inhibitor is of critical importance. [5]This activity likely contributes an antidepressant dimension to loxapine therapy and may temper the parent compound's propensity for extrapyramidal side effects. For drug development professionals, this compound serves as a key example of how active metabolites can create a composite in vivo pharmacological effect that differs substantially from the parent drug alone. Future research should focus on further elucidating its affinity for a broader range of CNS targets and its specific contribution to the clinical efficacy and tolerability of loxapine across different patient populations.

References

-

Drugs.com. (2024). Loxapine Monograph for Professionals. [Link]

-

Wikipedia. (n.d.). 8-Hydroxyamoxapine. [Link]

-

Tiseo, P. J., et al. (2014). Effect of Smoking on the Pharmacokinetics of Inhaled Loxapine. Journal of Clinical Psychopharmacology. [Link]

-

ResearchGate. (n.d.). Mean loxapine and 8-OH-loxapine plasma concentration (in nanogram per milliliter) (90% CI) versus time postdose (in hours) by smoking status. [Link]

-

Huie, K., et al. (2015). Characterization of Loxapine Human Metabolism. ResearchGate. [Link]

-

Cassella, J. V., et al. (2013). Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens. Journal of Clinical Pharmacology. [Link]

-

Wikipedia. (n.d.). Amoxapine. [Link]

-

National Center for Biotechnology Information. (n.d.). Loxapine. PubChem Compound Summary for CID 3964. [Link]

-

Ereshefsky, L. (1999). Pharmacologic and Pharmacokinetic Considerations in Choosing an Antipsychotic. The Journal of Clinical Psychiatry. [Link]

-

U.S. Food and Drug Administration. (2009). Clinical Pharmacology and Biopharmaceutics Review(s) - Adasuve. [Link]

-

Calvo, B., et al. (1985). Pharmacokinetics of amoxapine and its active metabolites. International Journal of Clinical Pharmacology, Therapy, and Toxicology. [Link]

-

Wong, Y. C., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Fagiolini, A., et al. (2015). Revisiting loxapine: a systematic review. Annals of General Psychiatry. [Link]

-

Boyer, P., et al. (2018). The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? International Journal of Neuropsychopharmacology. [Link]

-

Sahoo, M. K., & Sahoo, J. P. (2023). Amoxapine. StatPearls. [Link]

-

Drugs.com. (2025). Amoxapine: Package Insert / Prescribing Information. [Link]

-

Epocrates. (n.d.). Loxitane (loxapine) dosing, indications, interactions, adverse effects, and more. [Link]

-

Pulse Clinic. (n.d.). Loxapine (Loxitane) and this compound. [Link]

-

Singh, A. N., et al. (1996). A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes. Journal of Psychiatry & Neuroscience. [Link]

-

Boyer, P., et al. (2018). The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? International Journal of Neuropsychopharmacology. [Link]

-

Singh, A. N., et al. (1996). A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes. Journal of Psychiatry & Neuroscience. [Link]

-

Yuan, L., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Boyer, P., et al. (2018). The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? PubMed. [Link]

-

MedlinePlus. (2024). Amoxapine. [Link]

-

Barlas, C., et al. (1998). Effect of loxapine on peripheral dopamine-like and serotonin receptors in patients with schizophrenia. Journal of Psychiatry & Neuroscience. [Link]

-

Joyce, D. W. (2018). Similarity Maps for Antipsychotic Medications - Dopamine and Serotonin Receptor Affinities : Part Three. [Link]

-

Glennon, R. A. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. psychiatrist.com [psychiatrist.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Smoking on the Pharmacokinetics of Inhaled Loxapine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 8-Hydroxyamoxapine - Wikipedia [en.wikipedia.org]

- 10. Amoxapine - Wikipedia [en.wikipedia.org]

- 11. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 8-Hydroxyloxapine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of 8-hydroxyloxapine, the primary active metabolite of the antipsychotic agent loxapine. As a compound with significantly higher systemic exposure than its parent drug, a thorough understanding of this compound's pharmacological profile is critical for a complete appreciation of the clinical effects of loxapine. This document will delve into its metabolic generation, receptor binding profile, and functional activity, offering field-proven insights and detailed experimental methodologies.

Introduction: The Clinical Significance of a Major Metabolite

Loxapine, a dibenzoxazepine antipsychotic, has been utilized in the management of schizophrenia for several decades.[1] Its clinical profile, which includes both antipsychotic efficacy and a notable side-effect profile, is the composite result of the pharmacological actions of the parent compound and its various metabolites. Among these, this compound stands out due to its substantially higher plasma concentrations at steady-state compared to loxapine itself.[2] This high systemic exposure underscores the necessity of characterizing its intrinsic pharmacological activity to fully comprehend the therapeutic and adverse effects observed during loxapine treatment.

The investigation into the mechanism of action of major metabolites is a cornerstone of modern drug development. It allows for a more nuanced understanding of a drug's overall clinical performance, including inter-individual variability in response and the potential for drug-drug interactions. For researchers and clinicians, elucidating the specific contributions of this compound provides a clearer picture of the active moieties responsible for the observed clinical outcomes.

Metabolic Pathway and Pharmacokinetics

This compound is formed from loxapine primarily through aromatic hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) 1A2 enzyme.[3][4] This metabolic pathway is a significant route of loxapine clearance.

Pharmacokinetic studies have consistently demonstrated that the area under the curve (AUC) for this compound is substantially greater than that of the parent drug, loxapine, following oral administration.[4] Exposure ratios based on AUCinf indicate that this compound exposure is approximately 50% of the total drug-related material, significantly higher than other metabolites like 7-hydroxyloxapine and amoxapine.[4] This pharmacokinetic reality is the primary rationale for investigating its pharmacodynamic properties; a compound with such high and sustained plasma concentrations has the potential to exert significant pharmacological effects, even if its receptor affinities are lower than the parent drug.

Receptor Binding Profile: A Complex Picture

The core of understanding a psychoactive compound's mechanism of action lies in its receptor binding profile. For this compound, the available data presents a nuanced and, at times, conflicting picture, highlighting the need for further comprehensive studies.

Dopamine Receptor Interactions

The interaction of antipsychotics with dopamine D2 receptors is central to their therapeutic effect on the positive symptoms of schizophrenia.[5] The activity of this compound at this key receptor is a subject of some debate.

-

One comprehensive review states that this compound has no pharmacological activity at the D2 receptor.[3]

-

However, another source provides a Kd value of 2.6 for the D2 receptor, suggesting a relatively high affinity.

This discrepancy underscores the importance of consulting primary literature and considering the experimental context. It is plausible that while this compound may possess some affinity for the D2 receptor, its functional activity (i.e., its ability to act as an antagonist) may be limited compared to loxapine.

Loxapine itself has a higher affinity for D4 and D3 receptors than for D2 receptors.[3] A thorough investigation of this compound's binding affinities across all dopamine receptor subtypes is warranted to fully understand its contribution to the dopaminergic modulation of loxapine therapy.

Serotonergic System Interactions

The serotonergic system, particularly the 5-HT2A receptor, is another critical target for many antipsychotic drugs, contributing to their efficacy against negative symptoms and potentially mitigating some of the extrapyramidal side effects associated with D2 antagonism.[6]

Monoamine Transporter Interactions

A significant finding in the pharmacological profile of this compound is its ability to inhibit the reuptake of serotonin. While a specific Ki value is not available, one source reports an IC50 of 2 µM for the inhibition of serotonin uptake. This indicates a moderate potency at the serotonin transporter.

This interaction with SERT is noteworthy as it introduces a potential antidepressant-like component to the overall pharmacological profile of loxapine. The clinical relevance of this finding is an area for further investigation, but it suggests that this compound may contribute to the mood-stabilizing effects of loxapine treatment.

Summary of Receptor Binding Affinities

The following table summarizes the currently available, albeit limited, quantitative data on the receptor binding profile of this compound compared to its parent compound, loxapine. The lack of comprehensive data for this compound is a significant knowledge gap.

| Receptor/Transporter | This compound Ki (nM) | Loxapine Ki (nM) | Reference |

| Dopamine D2 | 2.6 (Kd) / Inactive | 1.1 - 19 | [3][7] |

| Serotonin 5-HT2A | Data Not Available | 0.5 - 6.9 | [6] |

| Serotonin Transporter (SERT) | 2000 (IC50) | >10,000 | [7] |

| Norepinephrine Transporter (NET) | Data Not Available | 16 | [2] |

Note: Ki values represent the concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. Kd represents the equilibrium dissociation constant.

Downstream Signaling Pathways

The interaction of a ligand with its receptor initiates a cascade of intracellular events known as downstream signaling. Based on its known interactions, we can hypothesize the potential downstream effects of this compound.

Dopamine D2 Receptor Signaling

Should this compound act as an antagonist at D2 receptors, it would block the Gαi/o-coupled signaling pathway. This would lead to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP).[8]

Serotonin Transporter (SERT) Inhibition

By inhibiting SERT, this compound would block the reuptake of serotonin from the synaptic cleft, leading to an increased concentration and prolonged availability of serotonin to act on presynaptic and postsynaptic receptors.[9]

Methodologies for Elucidating the Mechanism of Action

The characterization of this compound's mechanism of action relies on a suite of in vitro assays. The following protocols provide a framework for conducting such investigations, emphasizing the causality behind the experimental design.

Radioligand Binding Assays

Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. By measuring the displacement of a radiolabeled ligand with a known high affinity for the receptor of interest by the unlabeled test compound (this compound), we can calculate the inhibition constant (Ki), a measure of the compound's binding affinity.

Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity

-

Preparation of Cell Membranes:

-

Culture HEK-293 cells stably expressing the human dopamine D2 receptor.

-

Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add in triplicate:

-

Assay buffer

-

Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

A fixed concentration of a D2 receptor-selective radioligand (e.g., [3H]-Spiperone) at a concentration close to its Kd.

-

For determination of non-specific binding, a separate set of wells containing a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).

-

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

-

Incubation and Termination:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, which separates the receptor-bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Rationale: While binding assays reveal affinity, functional assays are necessary to determine the intrinsic activity of a compound at a receptor (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

Protocol: cAMP Functional Assay for D2 Receptor Activity

-

Cell Culture and Plating:

-

Culture CHO-K1 cells stably co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

-

Plate the cells in a 96-well plate and grow to confluence.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

To determine antagonist activity, add increasing concentrations of this compound followed by a fixed concentration of a known D2 receptor agonist (e.g., quinpirole).

-

To determine agonist activity, add increasing concentrations of this compound alone.

-

Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase reporter assay).

-

-

Data Analysis:

-

For antagonist activity, plot the cAMP levels against the log concentration of this compound in the presence of the agonist. Determine the IC50 value for the inhibition of the agonist response.

-

For agonist activity, plot the cAMP levels against the log concentration of this compound. Determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Transporter Uptake Assays

Rationale: To confirm and quantify the inhibitory effect of this compound on the serotonin transporter, a direct uptake assay is employed. This assay measures the ability of the compound to block the transport of a labeled substrate (serotonin) into cells expressing the transporter.

Protocol: [3H]-Serotonin Uptake Assay

-

Cell Culture:

-

Culture HEK-293 cells stably expressing the human serotonin transporter (hSERT).

-

Plate the cells in a 24-well plate and grow to near confluence.

-

-

Uptake Assay:

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate the cells with increasing concentrations of this compound or a known SERT inhibitor (e.g., fluoxetine) as a positive control for 15-20 minutes at 37°C.

-

Initiate the uptake by adding a fixed concentration of [3H]-serotonin.

-

Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

-

-

Quantification:

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

-

Measure the amount of [3H]-serotonin taken up by the cells using a scintillation counter.

-

Determine the protein concentration in each well.

-

-

Data Analysis:

-

Normalize the radioactive counts to the protein concentration.

-

Plot the percentage of inhibition of [3H]-serotonin uptake as a function of the log concentration of this compound.

-

Determine the IC50 value from the resulting dose-response curve.

-

Conclusion and Future Directions

This compound is a major and pharmacokinetically significant metabolite of loxapine. While its receptor binding profile is not yet fully elucidated, existing data points to a potential role in the overall clinical effects of loxapine, particularly through its moderate inhibition of the serotonin transporter. The conflicting reports regarding its activity at the dopamine D2 receptor highlight a critical area for further research.

For drug development professionals, a comprehensive understanding of the pharmacology of this compound is essential for:

-

Predicting and interpreting clinical outcomes: The contribution of this compound to both efficacy and adverse effects needs to be considered.

-

Understanding inter-individual variability: Differences in CYP1A2 activity can lead to varying ratios of loxapine to this compound, potentially influencing patient response.

-

Assessing drug-drug interaction potential: Co-administration of CYP1A2 inhibitors or inducers could significantly alter the pharmacokinetic and, consequently, the pharmacodynamic profile of loxapine.

Future research should focus on generating a comprehensive in vitro binding profile of this compound across a wide range of CNS receptors and transporters. Furthermore, functional assays are needed to determine its intrinsic activity at these sites. Such data will be invaluable in constructing a more complete and accurate model of loxapine's mechanism of action, ultimately leading to a more rational and personalized use of this established antipsychotic medication.

References

-

PULSE CLINIC. Loxapine (Loxitane) and this compound. Asia's Leading Sexual Healthcare Network. Available from: [Link]

-

Chakravarty, S. (2015). Revisiting loxapine: a systematic review. Annals of General Psychiatry, 14(1), 1-13. Available from: [Link]

-

U.S. Food and Drug Administration. (2009). 022549Orig1s000. Available from: [Link]

-

Ereshefsky, L. (1999). Pharmacologic and Pharmacokinetic Considerations in Choosing an Antipsychotic. The Journal of Clinical Psychiatry, 60(10), 20-33. Available from: [Link]

-

Singh, H., et al. (1998). Effect of loxapine on peripheral dopamine-like and serotonin receptors in patients with schizophrenia. Canadian Medical Association Journal, 158(10), 1277-1282. Available from: [Link]

-

Newton, A. C., & Scott, J. D. (2012). Second Messengers. Cold Spring Harbor Perspectives in Biology, 4(9), a005926. Available from: [Link]

-

Wade, P. R., et al. (2005). Function, expression, and characterization of the serotonin transporter in the native human intestine. American Journal of Physiology-Gastrointestinal and Liver Physiology, 288(2), G324-G334. Available from: [Link]

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

-

Nath, S. K., et al. (2005). Function, expression, and characterization of the serotonin transporter in the native human intestine. American Journal of Physiology. Gastrointestinal and Liver Physiology, 288(2), G324–G334. Available from: [Link]

-

Roth, B. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 53-59. Available from: [Link]

-

Chauveau, F., et al. (2017). The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug?. International Journal of Neuropsychopharmacology, 21(2), 136-144. Available from: [Link]

-

Monick, M. M., & Hunninghake, G. W. (2002). Activation of Second Messenger Pathways in Alveolar Macrophages by Endotoxin. The European Respiratory Journal, 20(1), 210–222. Available from: [Link]

-

van der Veen, J. W., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(32), 11186–11194. Available from: [Link]

-

Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Available from: [Link]

-

Wikipedia. Loxapine. Available from: [Link]

-

Tatarewicz, S. M., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 137, 217-225. Available from: [Link]

-

Weizman, A., et al. (2004). Biochemical and pharmacological characterization of the serotonin transporter in human peripheral blood lymphocytes. European Neuropsychopharmacology, 14(2), 127-133. Available from: [Link]

-

Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. Available from: [Link]

-

Eurofins DiscoverX. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Available from: [Link]

-

Ereshefsky, L. (2000). Pharmacologic and Pharmacokinetic Considerations in Choosing an Antipsychotic. The Journal of Clinical Psychiatry, 61(Suppl 10), 20-33. Available from: [Link]

- Stahl, S. M. (2021). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (5th ed.). Cambridge University Press.

-

Creative BioMart. cAMP Accumulation Assay. Available from: [Link]

-

Blakely, R. D., et al. (1994). Identification and characterization of antidepressant-sensitive serotonin transporter proteins using site-specific antibodies. The Journal of Neuroscience, 14(11 Pt 1), 6579–6591. Available from: [Link]

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

-

Kaplan, K. M., et al. (2023). Structure-based discovery of conformationally selective inhibitors of the serotonin transporter. Cell, 186(10), 2176–2191.e18. Available from: [Link]

-

Cleveland Clinic. (2022, September 26). SNRIs (Serotonin and Norepinephrine Reuptake Inhibitors). Available from: [Link]

-

Mayo Clinic. (2022, March 6). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Available from: [Link]

Sources

- 1. Effect of loxapine on peripheral dopamine-like and serotonin receptors in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Loxapine - Wikipedia [en.wikipedia.org]

- 3. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. psychiatrist.com [psychiatrist.com]

- 8. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: 8-Hydroxyloxapine as a Major Metabolite of Loxapine

This guide provides a comprehensive technical overview of 8-hydroxyloxapine, the principal metabolite of the antipsychotic drug loxapine. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate metabolic pathways, pharmacological significance, and analytical methodologies essential for the study of this critical compound.

Section 1: Introduction to Loxapine and its Metabolic Fate

Loxapine is a dibenzoxazepine antipsychotic agent that has been a cornerstone in the management of schizophrenia for several decades.[1][2] Its therapeutic action is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4][5][6][7] However, the clinical profile of loxapine is not solely defined by the parent drug. Upon administration, loxapine undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites. Among these, this compound emerges as the major metabolite, exhibiting plasma concentrations that can significantly surpass those of the parent compound, particularly following oral administration.[8]

Understanding the biotransformation of loxapine is paramount for a complete comprehension of its overall pharmacological and toxicological profile. The metabolic landscape of loxapine is complex, involving multiple cytochrome P450 (CYP) enzymes and resulting in a variety of active and inactive compounds.[1][9][10] This guide will focus specifically on this compound, elucidating its formation, its debated pharmacological activity, and the critical analytical techniques required for its accurate quantification in biological matrices.

Section 2: The Metabolic Pathway of Loxapine to this compound

The conversion of loxapine to this compound is a primary metabolic route. This biotransformation is a Phase I hydroxylation reaction, predominantly catalyzed by a specific cytochrome P450 isoenzyme.

The Role of Cytochrome P450 1A2 (CYP1A2)

In vitro studies utilizing human liver microsomes and cDNA-expressed enzymes have definitively identified CYP1A2 as the principal enzyme responsible for the aromatic hydroxylation of loxapine at the 8th position to form this compound.[10][11][12] This enzymatic process is a critical determinant of the circulating levels of both loxapine and its major metabolite. The activity of CYP1A2 can be influenced by genetic polymorphisms and environmental factors, such as smoking, which can induce its expression and potentially alter the metabolic ratio of this compound to loxapine.[12][13]

Other Contributing Metabolic Pathways

While CYP1A2 is the primary catalyst for this compound formation, other CYP enzymes are involved in the broader metabolism of loxapine.[3][10] Notably, CYP2D6 is responsible for producing 7-hydroxyloxapine, another active metabolite, while CYP3A4 contributes to the formation of N-desmethylloxapine (amoxapine) and loxapine N-oxide.[10][12] The interplay of these enzymatic pathways dictates the overall pharmacokinetic profile of loxapine and its various metabolites.

The metabolic cascade of loxapine can be visualized as follows:

Section 3: Pharmacokinetics and Clinical Significance of this compound

The pharmacokinetic profile of this compound is distinct from that of its parent compound, loxapine. Following oral administration, this compound plasma levels rise rapidly and can significantly exceed those of loxapine.[8] This is a direct consequence of extensive first-pass metabolism. In contrast, after intramuscular administration, loxapine concentrations tend to be higher than those of its metabolites.[14][8]

Pharmacokinetic Parameters

| Parameter | Loxapine (Oral) | This compound (Oral) |

| Time to Peak Concentration (Tmax) | ~1-2 hours[15] | Varies, but generally follows loxapine peak |

| Elimination Half-life (t1/2) | Biphasic: ~5 hours (initial), ~19 hours (terminal)[1] | Longer than loxapine |

| Area Under the Curve (AUC) | Significantly lower than this compound[9] | The predominant circulating species |

Note: The table above provides a generalized summary. Actual values can vary based on individual patient factors.

Pharmacological Activity and Clinical Implications

The pharmacological activity of this compound has been a subject of some debate. While some sources describe it as inactive or having weak dopamine D2 blocking activity, others suggest it may contribute to the overall therapeutic effect of loxapine.[2][11][12][16] It has been reported that this compound has a relatively low affinity for dopamine and serotonin receptors compared to the parent compound.[11] However, it does inhibit the uptake of serotonin in human platelets.[11]

The high circulating concentrations of this compound underscore the importance of considering its contribution to both the efficacy and potential side effect profile of loxapine therapy. Therapeutic drug monitoring (TDM) of both loxapine and this compound can be a valuable tool for optimizing treatment, ensuring patient compliance, and personalizing dosage regimens.[17]

Section 4: Analytical Methodologies for the Quantification of this compound

Accurate and reliable quantification of this compound in biological matrices, primarily plasma, is crucial for pharmacokinetic studies, clinical trials, and therapeutic drug monitoring. The co-existence of loxapine and its other metabolites, including the structural isomer 7-hydroxyloxapine, presents analytical challenges that necessitate highly selective and sensitive methods.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the simultaneous quantification of loxapine and its metabolites.[18] This technique offers superior sensitivity, selectivity, and the ability to resolve structurally similar compounds.

A robust sample preparation procedure is fundamental to achieving accurate and reproducible results. The following protocol outlines a validated approach for the extraction of this compound from human plasma.

Step-by-Step Methodology:

-

Plasma Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma.

-

Internal Standard Spiking: To a 100 µL aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled analog of this compound) to correct for extraction variability.

-

Protein Precipitation/Solid-Phase Extraction (SPE):

-

Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample to denature and remove proteins. Vortex and centrifuge.

-

Solid-Phase Extraction (SPE): For cleaner extracts and improved sensitivity, utilize a micro-elution SPE plate.[18] Condition the SPE sorbent, load the plasma sample, wash away interferences, and elute the analytes with an appropriate solvent.

-

-

Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

This protocol incorporates an internal standard, a key element of a self-validating system, to ensure the accuracy of quantification by accounting for any analyte loss during the extraction process.

Chromatography:

-

Column: A reversed-phase C18 or similar column is typically used to achieve separation of loxapine and its metabolites.[16][18]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: Optimized to ensure sharp peak shapes and adequate separation.

Mass Spectrometry:

-

Ionization: Positive electrospray ionization (ESI) is generally used.

-

Detection: Selected Reaction Monitoring (SRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[18]

The workflow for LC-MS/MS analysis can be visualized as follows:

Method Validation

Any analytical method for the quantification of this compound must be fully validated according to regulatory guidelines (e.g., FDA, EMA).[18] Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components or other metabolites.

-

Linearity: Establishing a linear relationship between concentration and detector response over a defined range.[18][19]

-

Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter between a series of measurements.[18][19]

-

Recovery: Assessing the efficiency of the extraction procedure.[18][19]

-

Matrix Effect: Evaluating the influence of the biological matrix on analyte ionization.

-

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.[18]

A successfully validated method will have a calibration curve range that covers expected clinical concentrations, with a lower limit of quantitation (LLOQ) sufficient for pharmacokinetic studies.[18]

Section 5: Future Directions and Conclusion

The study of this compound continues to be an important area of research in the field of antipsychotic drug development and clinical pharmacology. Future investigations should aim to:

-

Further elucidate the precise pharmacological activity of this compound and its contribution to the overall clinical effects of loxapine.

-

Investigate the impact of CYP1A2 genetic polymorphisms on the pharmacokinetics of loxapine and this compound and the implications for personalized medicine.

-

Develop and refine analytical methods for the routine therapeutic drug monitoring of loxapine and its major metabolites.

References

-

Drugs.com. (2024, June 10). Loxapine Monograph for Professionals. Retrieved from [Link]

-

Luo, H. R., et al. (2011). In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine. PubMed. Retrieved from [Link]

-

Pharmacology of Loxapine. (2025, January 29). YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 10). In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine | Request PDF. Retrieved from [Link]

-

Meng, M., et al. (2017, March 1). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, this compound and 7-hydroxyloxapine in human plasma using LC-MS/MS. PubMed. Retrieved from [Link]

-